

# Qyl-685 (CAS RN: 210355-14-9): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Qyl-685  |           |
| Cat. No.:            | B1678686 | Get Quote |

An In-depth Analysis of a Potent Anti-HIV-1 Nucleoside Analogue

This technical guide provides a comprehensive overview of **QyI-685** (CAS RN: 210355-14-9), a Z-methenylcyclopropane nucleoside analogue containing a 2,6-diaminopurine base. Developed as a phosphoralaninate prodrug, **QyI-685** demonstrates potent and specific activity against Human Immunodeficiency Virus Type 1 (HIV-1), including strains resistant to established nucleoside reverse transcriptase inhibitors (NRTIs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, antiviral activity, resistance profile, and relevant experimental protocols.

### **Core Compound Data**



| Property          | Value                                                                                                       |  |
|-------------------|-------------------------------------------------------------------------------------------------------------|--|
| CAS Number        | 210355-14-9                                                                                                 |  |
| Chemical Name     | methyl ((((Z)-2-((2,6-diamino-9H-purin-9-yl)methylene)cyclopropyl)methoxy) (phenoxy)phosphoryl)-L-alaninate |  |
| Molecular Formula | C20H24N7O5P                                                                                                 |  |
| Molecular Weight  | 473.42 g/mol                                                                                                |  |
| Class             | Z-methenylcyclopropane nucleoside analogue;<br>Aryloxy phosphoramidate prodrug (ProTide)                    |  |
| Primary Target    | HIV-1 Reverse Transcriptase                                                                                 |  |

## **Mechanism of Action and Intracellular Activation**

**QyI-685** is a prodrug designed for efficient intracellular delivery of its active nucleoside monophosphate form. As an aryloxy phosphoramidate ProTide, it leverages cellular enzymes to bypass the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analogues.

The proposed intracellular activation pathway is a multi-step enzymatic process:

- Ester Hydrolysis: Upon cell entry, the L-alanine methyl ester moiety is hydrolyzed by a cellular esterase, such as Cathepsin A or a carboxyesterase, to yield a carboxylate intermediate.
- Intramolecular Cyclization: The newly formed carboxylate attacks the phosphorus center, leading to the formation of a transient five-membered ring intermediate and the subsequent expulsion of the phenoxy group.
- Phosphoramidase Cleavage: The P-N bond of the alaninyl phosphoramidate is cleaved by a
  phosphoramidase, likely a Histidine Triad Nucleotide-binding protein (HINT), to release the
  free 5'-monophosphate of the parent nucleoside analogue.







- Sequential Phosphorylation: Cellular kinases then phosphorylate the monophosphate to the diphosphate and subsequently to the active 5'-triphosphate metabolite.
- Chain Termination: The active triphosphate analogue acts as a competitive inhibitor of the viral reverse transcriptase and, once incorporated into the growing viral DNA chain, leads to chain termination due to the lack of a 3'-hydroxyl group.





Click to download full resolution via product page

Fig. 1: Proposed intracellular activation pathway of Qyl-685.



## **Antiviral Activity**

**QyI-685** exhibits potent activity against HIV-1, as demonstrated in cell-based assays. Its efficacy is significantly higher than that of its parent nucleoside, highlighting the success of the ProTide approach in enhancing antiviral potency.

| Virus Strain         | Cell Line | EC50 (µM) | Reference |
|----------------------|-----------|-----------|-----------|
| HIV-1LAI (Wild-Type) | MT-2      | 0.034     | [1]       |
| HIV-1M184I Mutant    | MT-2      | 3.54      | [2]       |

EC50: 50% effective concentration, the concentration of the drug that inhibits viral replication by 50%.

#### **Resistance Profile**

The primary mechanism of resistance to **QyI-685** involves mutations in the viral reverse transcriptase enzyme. In vitro selection studies have identified the M184I mutation as a key determinant of resistance.

| Mutation | Fold-Change in<br>Resistance to Qyl-<br>685 | Cross-Resistance                  | Reference |
|----------|---------------------------------------------|-----------------------------------|-----------|
| M184I    | 104-fold                                    | Lamivudine (3TC)<br>(>1,100-fold) | [2]       |

The M184I mutation, and the related M184V mutation, are well-characterized resistance pathways for several NRTIs, most notably Lamivudine (3TC) and Emtricitabine (FTC). While this mutation confers high-level resistance to **QyI-685**, it can also re-sensitize the virus to other NRTIs like Zidovudine (AZT) and reduce viral fitness in the absence of the drug.[3][4]

# Experimental Protocols In Vitro Anti-HIV-1 Activity Assay



This protocol is based on the methodology used to determine the EC50 of **QyI-685** against HIV-1 in MT-2 cells.



Click to download full resolution via product page

Fig. 2: Workflow for in vitro anti-HIV-1 activity assay.

#### Methodology:

- Cell Preparation: MT-2 cells are seeded into 96-well microtiter plates.
- Infection: Cells are exposed to a standardized amount of HIV-1 (e.g., 100 times the 50% tissue culture infectious dose, TCID50).
- Drug Application: Immediately following infection, serial dilutions of Qyl-685 are added to the wells.
- Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 7 days.
- Assessment of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as the p24 capsid protein concentration in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the drug concentration.

### In Vitro Selection of Drug-Resistant HIV-1 Variants

This protocol describes the process of generating drug-resistant viral strains through continuous culture in the presence of escalating drug concentrations.



#### Methodology:

- Initial Culture: MT-2 cells are infected with wild-type HIV-1LAI and cultured in the presence of a sub-inhibitory concentration of QyI-685 (e.g., an initial concentration of 0.5 μM).[2]
- Monitoring and Passage: Viral replication is monitored by observing the cytopathic effect (CPE) on the MT-2 cells.
- Supernatant Harvest: When viral replication is evident, the culture supernatant, containing progeny virions, is harvested.
- Escalation and Re-infection: The harvested virus is used to infect fresh MT-2 cells, and the concentration of Qyl-685 in the culture medium is incrementally increased.
- Iterative Process: This process of harvesting, re-infecting, and escalating the drug concentration is repeated for multiple passages. In the case of QyI-685, this was carried out for 16 passages, with the final concentration reaching 8 μM.[2]
- Genotypic Analysis: At various passages, proviral DNA is extracted from the infected cells, and the reverse transcriptase coding region of the pol gene is sequenced to identify mutations associated with resistance.

#### Conclusion

**QyI-685** is a potent anti-HIV-1 agent that effectively utilizes the ProTide strategy to deliver its active form into target cells. Its high efficacy against wild-type HIV-1 is notable, although its clinical utility may be impacted by the rapid emergence of the M184I resistance mutation, which confers cross-resistance to lamivudine. The detailed data and protocols presented in this guide offer a valuable resource for researchers in the field of antiretroviral drug discovery and development, facilitating further investigation into the therapeutic potential of methylenecyclopropane nucleoside analogues and the mechanisms of HIV-1 drug resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Aryloxy phosphoramidate triesters as pro-tides PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Impact of the M184V Mutation in Human Immunodeficiency Virus Type 1 Reverse Transcriptase PMC [pmc.ncbi.nlm.nih.gov]
- 4. bhiva.org [bhiva.org]
- To cite this document: BenchChem. [Qyl-685 (CAS RN: 210355-14-9): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678686#qyl-685-cas-number-210355-14-9]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com